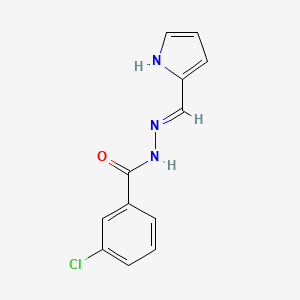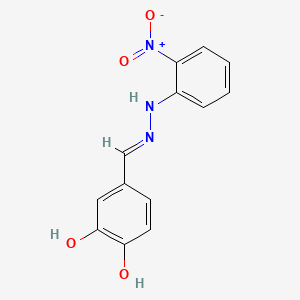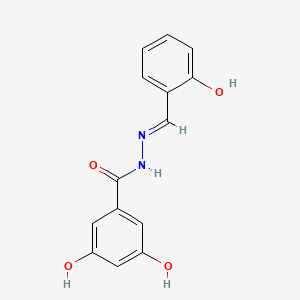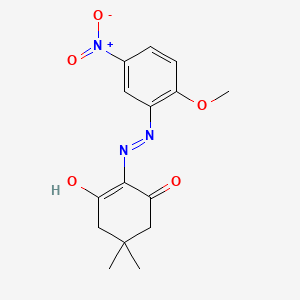![molecular formula C10H10N4O5 B1190943 (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B1190943.png)
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydrazono group attached to a hydroxy-nitrophenyl moiety and an oxobutanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-oxobutanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for various applications .
化学反应分析
Types of Reactions
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazono compounds. These products have distinct chemical and physical properties that make them useful in various applications .
科学研究应用
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
相似化合物的比较
Similar Compounds
- 2-({2-Hydroxy-5-nitrophenyl}hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- [(2-Hydroxy-5-nitrophenyl)hydrazono]malononitrile
Uniqueness
(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has shown promising results in various scientific studies, making it a valuable compound for further research and development .
属性
分子式 |
C10H10N4O5 |
|---|---|
分子量 |
266.21g/mol |
IUPAC 名称 |
(Z)-3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]but-2-enamide |
InChI |
InChI=1S/C10H10N4O5/c1-5(15)9(10(11)17)13-12-7-4-6(14(18)19)2-3-8(7)16/h2-4,15-16H,1H3,(H2,11,17)/b9-5-,13-12? |
InChI 键 |
GDYPKQCMFSAWMY-HICNDRHMSA-N |
SMILES |
CC(=C(C(=O)N)N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B1190861.png)



![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-methoxybenzohydrazide](/img/structure/B1190868.png)
![3-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]-2-naphthohydrazide](/img/structure/B1190871.png)
![3-bromo-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide](/img/structure/B1190872.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B1190873.png)
![4-Chloro-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]benzamide](/img/new.no-structure.jpg)
![Methyl 2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B1190875.png)
![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B1190877.png)
![5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]](/img/structure/B1190881.png)

